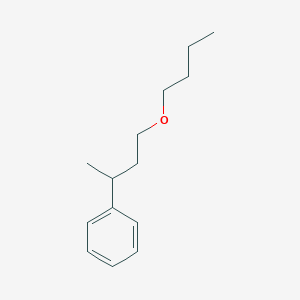
(4-Butoxybutan-2-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Butoxybutan-2-YL)benzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a 4-butoxybutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butoxybutan-2-YL)benzene typically involves the Friedel-Crafts alkylation reaction. This reaction is carried out by reacting benzene with 4-butoxybutan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Butoxybutan-2-YL)benzene undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of Lewis acids like AlCl3.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
(4-Butoxybutan-2-YL)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Butoxybutan-2-YL)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various substituted benzene derivatives, which may exhibit different biological activities .
Comparison with Similar Compounds
Similar Compounds
Toluene (Methylbenzene): Similar in structure but with a methyl group instead of the 4-butoxybutan-2-yl group.
Ethylbenzene: Contains an ethyl group instead of the 4-butoxybutan-2-yl group.
Phenol (Hydroxybenzene): Contains a hydroxyl group instead of the 4-butoxybutan-2-yl group.
Uniqueness
(4-Butoxybutan-2-YL)benzene is unique due to the presence of the 4-butoxybutan-2-yl group, which imparts distinct chemical properties and reactivity compared to other alkylbenzenes. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
779-57-7 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
4-butoxybutan-2-ylbenzene |
InChI |
InChI=1S/C14H22O/c1-3-4-11-15-12-10-13(2)14-8-6-5-7-9-14/h5-9,13H,3-4,10-12H2,1-2H3 |
InChI Key |
VDHZGEBIFIBVDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [(diethylamino)ethynyl]phosphonate](/img/structure/B14745296.png)
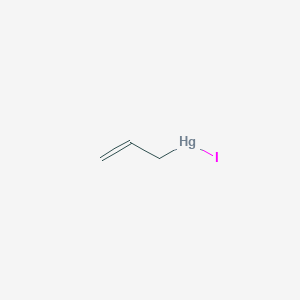
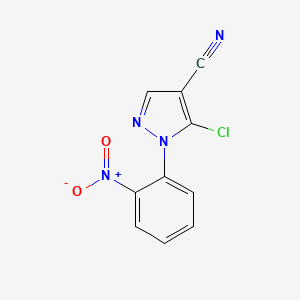
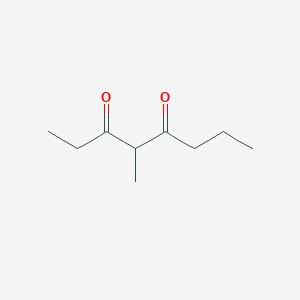
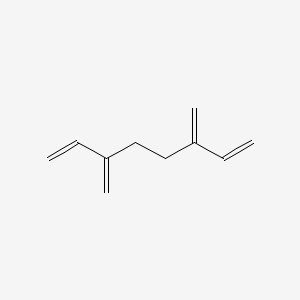
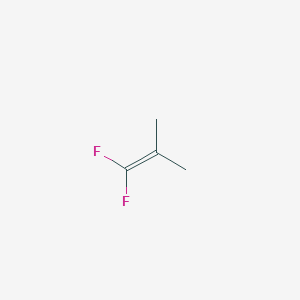
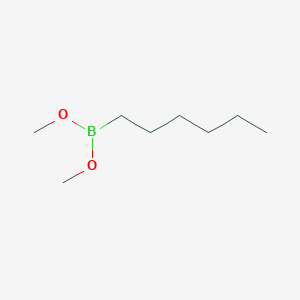
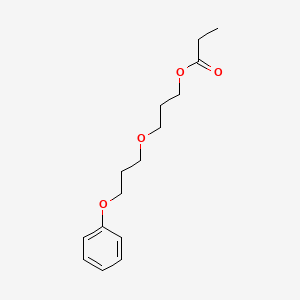
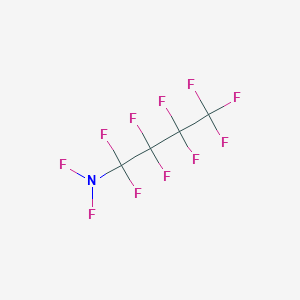
![1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14745340.png)
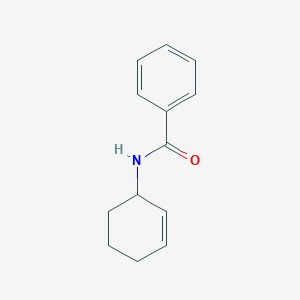
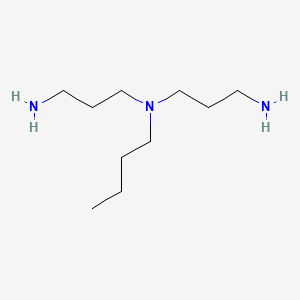
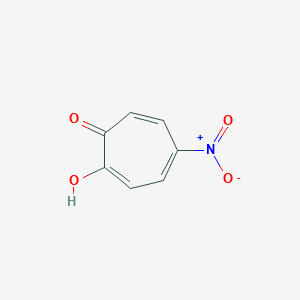
![(9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol](/img/structure/B14745361.png)
